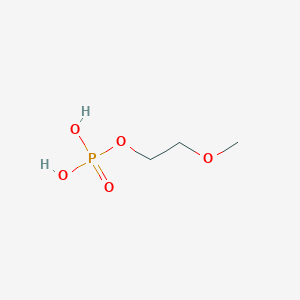

2-Methoxyethyl dihydrogen phosphate

Description

General Overview of Organophosphate Esters in Academic Research

Organophosphate esters (OPEs) are a class of organic compounds derived from phosphoric acid and are characterized by a central phosphate (B84403) molecule bonded to alkyl or aromatic substituents. researchgate.net In academic and industrial research, OPEs have garnered significant attention primarily due to their widespread use as flame retardants and plasticizers in a vast array of consumer and industrial products, including textiles, furniture, electronics, and building materials. researchgate.netnih.govresearchgate.net

The production and application of OPEs have seen a substantial increase in recent years, largely as a result of regulations phasing out the use of polybrominated diphenyl ethers (PBDEs), which were found to be persistent, bioaccumulative, and toxic. researchgate.netnih.gov This has positioned OPEs as common replacements. However, because OPEs are typically added to materials through physical mixing rather than chemical bonding, they can be released into the environment through processes like volatilization, leaching, and abrasion. nih.gov Consequently, the ubiquitous presence of various OPEs in environmental compartments such as air, water, soil, and dust has become a major focus of environmental science and toxicology research. nih.govnih.govmdpi.com Academic studies are increasingly investigating the occurrence, fate, and potential biological effects of these compounds. researchgate.netnih.gov

Chemical Significance of the Dihydrogen Phosphate Moiety

The dihydrogen phosphate ion ([H₂PO₄]⁻) is a fundamental chemical entity with significant roles in both chemistry and biology. wikipedia.org It is an inorganic anion derived from phosphoric acid, where one of the hydroxyl groups has been deprotonated. nih.gov The structure consists of a central phosphorus atom tetrahedrally bonded to two hydroxyl groups and two oxygen atoms. wikipedia.org

One of the most critical functions of the dihydrogen phosphate moiety in chemical systems is its role as a buffering agent. fiveable.mefiveable.me It can act as a weak acid, donating a proton to form the hydrogen phosphate ion (HPO₄²⁻), which helps in maintaining stable pH levels in various solutions, a property crucial for many biological and chemical processes. wikipedia.orgfiveable.me The pKa for this dissociation is approximately 7.2, making it an effective buffer in near-neutral conditions. fiveable.me

In biochemistry, the dihydrogen phosphate group is a cornerstone of life. It is an integral part of essential biomolecules, including the backbone of DNA and RNA, and is a key component of adenosine (B11128) triphosphate (ATP), the primary molecule for energy transfer in cells. fiveable.melookchemicals.com The formation and hydrolysis of phosphate esters are central to metabolic pathways. fiveable.me Furthermore, in combination with calcium, it forms hydroxyapatite, the primary mineral component of bones and teeth, providing them with strength and durability. fiveable.me

Positioning of 2-Methoxyethyl Dihydrogen Phosphate within Phosphorus Chemistry Studies

This compound is an organic chemical compound belonging to the organophosphate ester family. Despite being a recognized compound with specific identifiers, it has not been the subject of extensive academic research compared to other OPEs. Much of the available information comes from chemical supplier databases and regulatory documents rather than peer-reviewed scientific literature.

The compound is identified by the CAS numbers 22987-26-4 and 6163-73-1 . europa.eu Structurally, it is the mono-ester of phosphoric acid with 2-methoxyethanol (B45455). Its molecular formula is C₃H₉O₅P.

While detailed research findings are scarce, some documents provide insight into its potential applications. For instance, a European Food Safety Authority (EFSA) report has listed it among substances potentially used as plasticizers in food contact materials. researchgate.net A Japanese patent also mentions this compound as a component in an internal mold release agent used in the manufacturing of polythiourethane-based optical materials. google.com These applications are consistent with the general use of OPEs as plasticizers and processing aids.

The limited specific research on this compound positions it as a less-studied member of the broader class of organophosphate esters. Further investigation would be necessary to fully characterize its chemical behavior, potential applications, and environmental profile.

Interactive Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 22987-26-4, 6163-73-1 | europa.eu |

| Molecular Formula | C₃H₉O₅P | - |

| IUPAC Name | This compound | europa.eu |

| Synonyms | Phosphoric acid, mono(2-methoxyethyl) ester | - |

Note: Due to the limited specific research on this compound, a comprehensive list of physical and chemical properties from experimental studies is not available. The table presents basic identification information.

Historical Development and Evolution of Research on Related Structures

The history of organophosphorus chemistry dates back to the early 19th century. researchgate.net One of the first key moments was in 1820, when Lassaigne conducted experiments reacting ethanol (B145695) with phosphoric acid. ingentaconnect.com This early work laid the foundation for future synthesis. A significant milestone was the synthesis of the first neutral ester of phosphoric acid, triethyl phosphate (TEP), by Franz Anton Voegeli in 1848. researchgate.netmdpi.com Just a few years later, in 1854, Philippe de Clermont and Wladimir Moshnin synthesized tetraethyl pyrophosphate (TEPP), which was later identified as the first organophosphate cholinesterase inhibitor. researchgate.netmdpi.com

The 20th century saw a dramatic expansion in organophosphate research, driven by the search for new insecticides. In the 1930s, a team led by Gerhard Schrader at the German company IG Farbenindustrie began systematically investigating the toxicity of these compounds. worldscientific.com This research led to the development of potent insecticides and, concurrently, highly toxic nerve agents like Tabun and Sarin during World War II. worldscientific.comneptjournal.com

After the war, the focus shifted towards developing more specific and less hazardous insecticides for agricultural use. worldscientific.com The decade from 1950 to 1960 is often considered the era of organophosphate pesticides, with the introduction of compounds like malathion (B1675926) in 1950. neptjournal.com Research also led to the discovery of other biological effects of organophosphates, such as organophosphate-induced delayed polyneuropathy (OPIDP). worldscientific.com The evolution of research on organophosphate esters continues today, with a strong focus on their environmental impact and their role as substitutes for other regulated chemicals. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C3H9O5P |

|---|---|

Molecular Weight |

156.07 g/mol |

IUPAC Name |

2-methoxyethyl dihydrogen phosphate |

InChI |

InChI=1S/C3H9O5P/c1-7-2-3-8-9(4,5)6/h2-3H2,1H3,(H2,4,5,6) |

InChI Key |

CKIDCAPNNGWMCC-UHFFFAOYSA-N |

Canonical SMILES |

COCCOP(=O)(O)O |

Related CAS |

70700-21-9 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Chemistry

Strategies for the Synthesis of 2-Methoxyethyl Dihydrogen Phosphate (B84403)

The preparation of 2-Methoxyethyl dihydrogen phosphate can be approached through several distinct synthetic pathways. These strategies are centered on the controlled formation of a monoester linkage, often requiring careful selection of reagents and reaction conditions to avoid the formation of diester and triester byproducts.

Direct esterification represents a straightforward approach to the synthesis of this compound. This method typically involves the reaction of 2-methoxyethanol (B45455) with a phosphoric acid derivative, such as orthophosphoric acid, polyphosphoric acid, or phosphorus pentoxide (P₂O₅).

One common industrial method involves the reaction of an alcohol with phosphorus pentoxide. This process can be tailored to favor the formation of monoalkyl phosphates by controlling the stoichiometry and reaction conditions. Often, a mixture of mono- and dialkyl phosphates is obtained, which may require subsequent purification. To increase the yield of the monoester, a "heel" of the product mixture can be used to suspend the P₂O₅ before the addition of the alcohol, followed by the addition of water google.com.

A greener variation of this approach utilizes a mixture of phosphoric acid and phosphorus pentoxide as the phosphorylating agent. This method allows for the synthesis of alkyl phosphate monoesters in a one-step process under reduced pressure. The reaction of an aliphatic ether, such as 2-methoxyethanol, with this reagent mixture is carried out at temperatures ranging from 70-120°C with stirring for 1-15 hours. A key advantage of this method is the high selectivity for the monoester, with the only byproduct being water, which is removed by the vacuum google.com. The molar ratio of the alcohol (or ether) to the phosphorylating agent is typically maintained between 1:1 and 1.5:1 to favor monoester formation google.com.

| Reagent System | Temperature | Pressure | Key Features |

| P₂O₅ in product heel | 20-180°C | Atmospheric | High mono-ester content, requires product heel for P₂O₅ suspension google.com. |

| H₃PO₄ / P₂O₅ | 70-120°C | 0.02-0.08 MPa | High mono-ester selectivity, green process with water as the only byproduct google.com. |

| Polyphosphoric Acid | Variable | Atmospheric | Can be used for phosphorylation, often in an aprotic solvent. |

More reactive phosphorylating agents are frequently employed to achieve the synthesis of this compound under milder conditions. A common and highly effective phosphorylating agent is phosphoryl chloride (POCl₃). The reaction of an alcohol with POCl₃ typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

The general scheme involves the initial reaction of 2-methoxyethanol with phosphoryl chloride to form a dichlorophosphate intermediate, 2-methoxyethyl phosphorodichloridate. This intermediate is then hydrolyzed to yield the desired this compound. Careful control of the reaction conditions, including temperature and stoichiometry, is crucial to prevent the formation of di- and tri-esters. The reaction is often carried out at low temperatures to control its exothermicity.

The use of POCl₃ is a well-established method for the phosphorylation of primary alcohols. While effective, this method generates HCl as a byproduct, which can pose challenges for equipment corrosion and may lead to side reactions if not properly managed.

A representative procedure would involve the slow addition of phosphoryl chloride to a solution of 2-methoxyethanol in an inert solvent, often in the presence of a tertiary amine base. The reaction mixture is then carefully hydrolyzed to yield the final product.

An alternative strategy for obtaining this compound involves the initial synthesis of a protected phosphate triester, followed by selective deprotection to yield the monoester. This approach offers excellent control over the final product's structure and can lead to high purity.

In this methodology, 2-methoxyethanol can be reacted with a protected phosphorylating agent, such as dibenzyl phosphorochloridate, to form a triester, dibenzyl 2-methoxyethyl phosphate. The benzyl protecting groups can then be removed through catalytic hydrogenation, typically using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This cleavage is generally clean and efficient, yielding the desired monoalkyl phosphate.

Another approach involves the synthesis of a dialkyl 2-methoxyethyl phosphate, for example, diethyl 2-methoxyethyl phosphate. The ethyl groups can then be selectively cleaved under specific conditions. For instance, treatment with certain reagents like bromotrimethylsilane (TMSBr) can facilitate the dealkylation of phosphate esters. The resulting silylated phosphate intermediate is then hydrolyzed to give the final dihydrogen phosphate product.

These deprotection strategies are particularly useful in multi-step syntheses where other functional groups in the molecule might be sensitive to the harsher conditions of direct phosphorylation methods.

| Deprotection Method | Protecting Group | Reagents | Key Features |

| Catalytic Hydrogenolysis | Benzyl | H₂, Pd/C | Mild conditions, clean cleavage. |

| Silylation/Hydrolysis | Alkyl (e.g., Ethyl) | TMSBr, then H₂O | Effective for dealkylation of phosphate esters. |

Synthetic Routes to Analogous 2-Methoxyethyl-Containing Phosphate Derivatives

The synthetic methodologies described for this compound can be readily adapted to produce a variety of analogous phosphate derivatives containing the 2-methoxyethyl moiety. These derivatives can include diesters, triesters, and phosphoramidates.

For the synthesis of dialkyl 2-methoxyethyl phosphates , such as diethyl 2-methoxyethyl phosphate, one common method involves the reaction of 2-methoxyethanol with a dialkyl phosphoryl chloride (e.g., diethyl phosphoryl chloride) in the presence of a base. Alternatively, a two-step, one-pot procedure can be employed where 2-methoxyethanol is first reacted with phosphoryl chloride, followed by the addition of a second alcohol (e.g., ethanol) to form the unsymmetrical triester, which can then be selectively deprotected if necessary.

2-Methoxyethyl-containing phosphoramidates can be synthesized by reacting 2-methoxyethyl phosphorodichloridate (prepared from 2-methoxyethanol and POCl₃) with a primary or secondary amine. This reaction results in the formation of a P-N bond, yielding the corresponding phosphoramidate derivative.

The synthesis of triesters containing the 2-methoxyethyl group, for example, tri(2-methoxyethyl) phosphate, can be achieved by reacting 2-methoxyethanol with phosphoryl chloride in a 3:1 molar ratio in the presence of a suitable base.

These analogous derivatives are often synthesized for specific applications, and the choice of synthetic route will depend on the desired final structure and purity requirements.

Chemical Reactivity and Mechanistic Investigations

Hydrolytic Degradation Pathways and Kinetics

The hydrolytic stability of organophosphates is a critical aspect of their application and environmental fate. The hydrolysis of 2-Methoxyethyl dihydrogen phosphate (B84403) involves the cleavage of the P-O-C ester bond. This process is significantly influenced by pH and can be subject to catalysis.

The degradation pathway is analogous to that of similar phosphate monoesters, such as 2-methacryloyloxyethyl dihydrogen phosphate (MEP), which hydrolyzes to yield 2-hydroxyethyl dihydrogen phosphate (HEP) and the corresponding alcohol-derived moiety. nih.gov For 2-Methoxyethyl dihydrogen phosphate, hydrolysis would yield ethylene (B1197577) glycol and phosphoric acid, or more specifically, 2-hydroxyethyl dihydrogen phosphate and methanol, depending on which C-O bond is cleaved, though cleavage at the phosphate ester bond is more typical.

The kinetics of hydrolysis for phosphate esters are highly dependent on the pH of the medium. A kinetic study on a related diester, di-2-methoxy-4-nitroaniline phosphate, showed a maximum reaction rate at pH 4.10. scispace.com In acidic conditions (pH 0.00 to 2.20), both the neutral and mononegative species of the phosphate ester were found to be reactive. scispace.com However, from pH 2.20 to 7.80, the hydrolysis was governed exclusively by the mononegative species. scispace.com The bimolecular nature of these hydrolytic reactions is supported by Arrhenius parameters, and the mechanism is proposed to involve P-N bond fission in the case of the nitroaniline analogue, which suggests a P-O bond fission for this compound. scispace.com

The general mechanism for acid-catalyzed hydrolysis involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, followed by the nucleophilic attack of a water molecule. researchgate.net The relative rate of hydrolysis is generally much higher for phosphate triesters compared to diesters and monoesters, a factor that is significant in the degradation of more complex phosphate-based structures like polymeric gels. researchgate.net

Table 1: pH-Dependent Hydrolysis Profile of a Model Phosphate Ester *

| pH | Rate Constant (k, s⁻¹) | Reactive Species |

| 0.00 | Variable, increasing | Neutral, Mononegative |

| 1.00 | Increasing | Neutral, Mononegative |

| 2.20 | Transition point | Mononegative |

| 4.10 | Maximum Rate | Mononegative |

| 7.80 | Decreasing | Mononegative |

Data based on the kinetic profile of di-2-methoxy-4-nitroaniline phosphate as an illustrative model for pH-dependent hydrolysis. scispace.com

Transesterification and Exchange Reactions

Transesterification is a fundamental reaction for phosphate esters, involving the exchange of the alkoxy group with another alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases and is typically reversible, with the equilibrium driven by the removal of one of the products. wikipedia.orgmasterorganicchemistry.com

The general mechanism proceeds through a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com

Acid-catalyzed mechanism : The reaction is initiated by the protonation of the carbonyl (or phosphoryl) group, enhancing its electrophilicity. An alcohol molecule then acts as a nucleophile, attacking the phosphorus center to form a tetrahedral intermediate. After proton transfer, the original alkoxy group is eliminated as an alcohol, and deprotonation of the phosphoryl oxygen regenerates the catalyst and yields the new ester. masterorganicchemistry.com

Base-catalyzed mechanism : A strong base, typically an alkoxide, removes a proton from the incoming alcohol, making it a more potent nucleophile. wikipedia.org The resulting alkoxide ion attacks the phosphorus atom, forming a tetrahedral intermediate. The elimination of the original alkoxy group produces the new phosphate ester. wikipedia.orgmasterorganicchemistry.com

Transesterification is a key reaction in the synthesis of polyesters and has been observed to occur during the ring-opening polymerization of related cyclic ethylene phosphates. researchgate.netwikipedia.org While the substrate is different, the principles are the same as those used in the large-scale production of biodiesel from triglycerides. frontiersin.orgpsu.edu The reaction rate and extent of conversion can be influenced by temperature, catalyst concentration, and the ratio of reactants. psu.edu

Table 2: General Conditions for Transesterification of Phosphate Esters

| Catalyst Type | Mechanism Steps | Key Features |

| Acid (e.g., H₂SO₄) | 1. Protonation of P=O group2. Nucleophilic attack by alcohol3. Formation of tetrahedral intermediate4. Proton transfer5. Elimination of leaving alcohol6. Deprotonation | Reversible; often requires heat; makes the phosphorus a better electrophile. wikipedia.orgmasterorganicchemistry.com |

| Base (e.g., NaOR') | 1. Deprotonation of incoming alcohol2. Nucleophilic attack by alkoxide3. Formation of tetrahedral intermediate4. Elimination of leaving alkoxide | Irreversible if leaving alkoxide is less basic; makes the nucleophile stronger. wikipedia.orgmasterorganicchemistry.com |

Nucleophilic Substitution Reactions Involving the 2-Methoxyethyl Group

Nucleophilic substitution at the tetracoordinate phosphorus center of this compound is a key reaction pathway. These reactions can proceed through different mechanisms, primarily distinguished as either a concerted, one-step process (SN2-P) or a stepwise, two-step addition-elimination (A-E) process. nih.govnih.gov

SN2-P Mechanism : In this concerted mechanism, the nucleophile attacks the phosphorus atom at the same time as the leaving group (the 2-methoxyethoxy group) departs. This process proceeds through a single pentacoordinate transition state and typically results in the inversion of configuration at the phosphorus center, analogous to the Walden inversion seen in SN2 reactions at carbon. nih.govnih.gov

Addition-Elimination (A-E) Mechanism : This stepwise mechanism involves the formation of a discrete, pentacoordinate trigonal bipyramidal intermediate (TBI). nih.gov The nucleophile first adds to the phosphorus atom to form this intermediate. The intermediate then breaks down in a second step by expelling the leaving group. The stereochemical outcome of the A-E mechanism is more complex and depends on the stability and potential rearrangements (e.g., Berry pseudorotation) of the TBI. However, if the attacking nucleophile and the leaving group occupy the two apical positions of the TBI, the reaction also proceeds with an inversion of configuration. nih.gov

The choice between these two mechanisms can be subtle and is often investigated using computational methods like Density Functional Theory (DFT). nih.gov For many substitutions at phosphorus, the A-E mechanism is favored because phosphorus can readily expand its coordination sphere to form stable high-coordinate intermediates. nih.gov The reaction rate can depend on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com

Table 3: Comparison of Nucleophilic Substitution Mechanisms at Phosphorus

| Feature | SN2-P Mechanism | Addition-Elimination (A-E) Mechanism |

| Number of Steps | One (Concerted) | Two (Stepwise) |

| Intermediate | None (only a transition state) | Pentacoordinate intermediate (e.g., TBI) nih.gov |

| Stereochemistry | Inversion of configuration nih.gov | Typically inversion, but retention is possible nih.govnih.gov |

| Governing Factors | Steric hindrance, nucleophile strength, leaving group ability | Stability of the pentacoordinate intermediate nih.gov |

Interactions with Metal Ions and Complexation Mechanisms

The phosphate group of this compound is an effective ligand for a wide range of metal ions. Divalent metal ions such as Mg²⁺ and Cu²⁺ are particularly important in biological systems where they act as cofactors for enzymes that process phosphate-containing molecules. rutgers.edunih.gov

The interaction between the phosphate group and metal ions can occur through several coordination modes. wikipedia.org

Monodentate : A single phosphoryl oxygen atom coordinates to the metal center.

Bidentate (Chelating) : Two oxygen atoms from the same phosphate group bind to the same metal ion, forming a chelate ring. wikipedia.org

Bridging : The phosphate group links two or more metal centers.

Density functional theory studies on the interaction of Mg²⁺ with dimethyl hydrogen phosphate (DMP), a close analogue, show that the metal ion binds directly to the phosphate oxygen atoms. rutgers.edu These interactions are further stabilized by hydrogen bonds formed between the phosphate oxygens and water molecules coordinated to the metal ion. rutgers.edu Similarly, in systems with copper(II) ions and other phosphate-containing bioligands like phosphoethanolamine, complexation at lower pH values occurs primarily through the phosphate group. nih.gov The binding of metal ions can induce geometric changes in the phosphate ligand and plays a crucial role in stabilizing transition states during phosphoryl transfer reactions. rutgers.edu

Table 4: Coordination Modes of Phosphate Ligands with Metal Ions

| Coordination Mode | Description | Example Ion |

| Monodentate | One phosphate oxygen binds to the metal center. | Mg²⁺, Cu²⁺ rutgers.edunih.gov |

| Bidentate (Chelating) | Two phosphate oxygens bind to a single metal center. | Co³⁺ wikipedia.org |

| Bidentate (Bridging) | The phosphate group links two metal centers. | Mo₂⁴⁺ wikipedia.org |

| Tridentate (Bridging) | Three phosphate oxygens bind, often capping a metal cluster. | Re₃⁶⁺ wikipedia.org |

Acid-Base Equilibria and Proton Transfer Dynamics

As a dihydrogen phosphate derivative, this compound is a polyprotic acid. It possesses two acidic protons on the phosphate group that can be donated in aqueous solution. The acid-base behavior is fundamental to its reactivity, as the protonation state dictates the nucleophilicity and coordinating ability of the phosphate moiety. ufl.edu

The acid dissociation constants (pKa values) are expected to be very similar to those of dihydrogen phosphate (H₂PO₄⁻), the parent ion. The first dissociation (from the neutral dihydrogen phosphate to the monohydrogen phosphate anion) for H₂PO₄⁻ has a pKa of approximately 7.2. chem1.comlibretexts.org The second dissociation to the fully deprotonated phosphate has a much higher pKa of around 12.3. chem1.com Therefore, in a biological or neutral pH range, this compound will exist as an equilibrium mixture of its neutral and monoanionic forms.

Table 5: Estimated Acid-Base Equilibria for this compound

| Equilibrium Reaction | Conjugate Acid | Conjugate Base | pKa (approximate) |

| R-OPO(OH)₂ ⇌ R-OPO(OH)O⁻ + H⁺ | This compound | 2-Methoxyethyl hydrogen phosphate | ~2.1 (similar to H₃PO₄) chem1.com |

| R-OPO(OH)O⁻ ⇌ R-OPO₃²⁻ + H⁺ | 2-Methoxyethyl hydrogen phosphate | 2-Methoxyethyl phosphate | ~7.2 (similar to H₂PO₄⁻) chem1.comlibretexts.org |

| (where R = 2-methoxyethyl) |

Proton transfer dynamics in phosphate systems are complex and crucial for their function in catalysis and transport. nih.gov In concentrated solutions or specific environments, proton transport can occur rapidly through hydrogen-bonded networks via a structural diffusion mechanism, often referred to as a Grotthuss-type mechanism. researchgate.net This involves the correlated motion of protons along chains of hydrogen-bonded phosphate molecules and water, facilitating rapid proton exchange between different sites. nih.govresearchgate.net Computational studies show that the energy barrier for proton transfer is influenced by the surrounding solvent and the formation of these hydrogen-bonded chains. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 2-methoxyethyl dihydrogen phosphate (B84403) in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of different nuclei, a complete structural map can be assembled.

¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the methoxy (B1213986) (CH₃O-), methylene (B1212753) adjacent to the ether oxygen (-OCH₂-), and methylene adjacent to the phosphate group (-CH₂OP). The integration of these signals would confirm the number of protons in each environment, while spin-spin coupling patterns would reveal their connectivity.

¹³C NMR: Carbon-13 NMR complements the proton data by identifying the carbon skeleton. Each carbon atom in the 2-methoxyethyl group would produce a unique signal, confirming the three-carbon backbone.

³¹P NMR: Phosphorus-31 NMR is particularly crucial for organophosphorus compounds. epa.gov It provides direct information about the chemical environment of the phosphorus atom. For a dihydrogen phosphate ester, a single resonance is expected. The chemical shift of this peak is sensitive to factors like pH, solvent, and temperature, which can provide insights into intermolecular interactions. epa.govnrc.gov In mechanistic studies, ³¹P NMR can be used to monitor reactions involving the phosphate group, such as ligand exchange or hydrolysis, by observing changes in the phosphorus chemical shift or the appearance of new signals.

Interactive Table 1: Predicted NMR Data for 2-Methoxyethyl Dihydrogen Phosphate (Note: As specific experimental data is not publicly available, this table presents expected regions and multiplicities based on general principles and data for similar functional groups.)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.3 | Singlet (s) | CH₃O- |

| ¹H | ~3.6 | Triplet (t) | CH₃OCH₂ - |

| ¹H | ~4.0 | Quartet (q) or Triplet of triplets (tt) | -CH₂ OP |

| ¹³C | ~58 | - | C H₃O- |

| ¹³C | ~70 | - | CH₃OC H₂- |

| ¹³C | ~65 (doublet due to ¹JPC) | - | -C H₂OP |

Mass Spectrometry (MS) Applications in Compound Identification and Complex Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like organophosphates, allowing them to be analyzed without significant degradation.

In a typical ESI-MS analysis of this compound, the molecule would be detected as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps to confirm the elemental formula (C₃H₉O₅P).

Tandem mass spectrometry (MS/MS) can be used to further probe the structure. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. Expected fragmentation pathways for this compound would include the loss of the methoxyethyl group or cleavage of the P-O bonds, providing definitive structural confirmation. ESI-MS is also invaluable for analyzing complexes, as it can detect non-covalent interactions between the phosphate and other molecules, such as metal ions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: For this compound, IR spectroscopy would reveal key absorptions. A very broad and strong absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of the hydrogen-bonded P-OH groups. A strong band around 1200-1300 cm⁻¹ would be assigned to the P=O (phosphoryl) stretching vibration. The C-O-C ether linkage would show a strong stretching band around 1100 cm⁻¹, while the P-O-C linkages would exhibit stretches in the 950-1050 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The P=O stretch is also Raman active. Symmetric stretching vibrations, such as the P-O symmetric stretch in the phosphate group, often give rise to strong and sharp Raman signals, which might be weak in the IR spectrum. Analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| P-O-H | O-H stretch | 2500-3300 (very broad, strong) | Weak |

| P=O | P=O stretch | 1200-1300 (strong) | Moderate-Strong |

| C-O-C | Asymmetric stretch | 1080-1150 (strong) | Weak |

| P-O-C | Asymmetric stretch | 950-1050 (strong) | Moderate |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While no published crystal structure for this compound is currently available, a hypothetical analysis can be described.

If suitable crystals were grown, this technique would provide precise bond lengths, bond angles, and torsion angles for the entire molecule. It would also reveal the packing of the molecules in the crystal lattice and, most importantly, the nature of the intermolecular hydrogen bonding. The dihydrogen phosphate groups are excellent hydrogen bond donors and acceptors, and they would be expected to form extensive networks, linking adjacent molecules together into a stable, three-dimensional structure. This information is critical for understanding the solid-state properties of the material.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful quantum mechanical method to investigate the electronic structure and reactivity of 2-Methoxyethyl dihydrogen phosphate (B84403). By calculating the electron density, DFT can elucidate various molecular properties. The fundamental principles of DFT are rooted in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by its electron density. nih.gov

DFT calculations can predict the geometric and electronic properties of 2-Methoxyethyl dihydrogen phosphate. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles. Furthermore, DFT is instrumental in determining electronic properties such as the distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Reactivity descriptors, which can be calculated using DFT, help in predicting the reactive sites of this compound. Fukui functions, for instance, can identify the atoms most susceptible to nucleophilic or electrophilic attack. nih.govnih.gov The electronic chemical potential, global hardness, and global softness are other important parameters that provide a quantitative measure of the molecule's reactivity. nih.gov For example, a lower energy of activation for a particular reaction pathway can be attributed to the stabilization of the transition state through electron delocalization, a phenomenon that can be detailed through DFT analysis. researchgate.net

Table 1: Predicted Electronic Properties of a Phosphate-Based Compound from DFT Calculations

This table presents a hypothetical set of data for a related phosphate compound to illustrate the outputs of DFT calculations, as specific data for this compound is not available in the provided search results.

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.6 eV | Reflects the chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Molecular Dynamics (MD) Simulations for Solvation and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations in an aqueous solution can provide a detailed understanding of its solvation and conformational landscape. nih.gov These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the positions and velocities of the particles over time.

Table 2: Conformational Dihedral Angles of a 2'-O-(2-methoxyethyl) Moiety from MD Simulations

This table is based on findings for 2'-O-(2-methoxyethyl)-modified nucleic acids to illustrate the type of data obtained from MD simulations. nih.gov

| Dihedral Angle | Predominant Conformation |

|---|---|

| C2'-O2' | trans |

| O2'-CA' | trans |

| CA'-CB' | gauche (+/-) |

| CB'-OC' | trans |

Computational Modeling of Anion Binding and Recognition Processes

Computational modeling is a vital tool for understanding how this compound, specifically its dihydrogen phosphate anion, interacts with various receptors. These models can elucidate the non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that govern the binding process. nih.gov The design of synthetic receptors for phosphate anions is often guided by computational studies that predict binding affinities and selectivities. nih.gov

DFT modeling can be employed to optimize the structures of host-guest complexes involving the dihydrogen phosphate anion. nih.gov This allows for a detailed analysis of the binding mode, showing how the anion is coordinated by the receptor. For instance, models can reveal a 1:1 or a 1:2 stoichiometry between the receptor and the anion. nih.govnih.gov The binding of two dihydrogen phosphate anions can sometimes be explained by the dimerization of the phosphate anion within the receptor's binding pocket. nih.gov

The process of anion recognition is often a competition between the binding to the receptor and the hydration of the anion. rsc.org Computational studies can help to understand this balance by modeling the energetics of both processes. The insights gained from these models are crucial for the development of selective anion sensors and transporters. nih.gov

Thermodynamic Analysis of Dimerization and Complexation Equilibria

The dihydrogen phosphate anion is known to undergo dimerization in solution, a process that can be quantitatively described through thermodynamic analysis. nih.gov Isothermal titration calorimetry (ITC), complemented by computational modeling, is a powerful technique for determining the thermodynamic parameters of this equilibrium. nih.gov The dimerization equilibrium must be taken into account when studying the complexation of the anion with receptors to ensure the reliable determination of the binding thermodynamics. nih.gov

The complexation of dihydrogen phosphate with various receptors involves specific thermodynamic signatures. The binding affinity, expressed as the association constant (K_a), and the stoichiometry of the complex can be determined from experimental data. nih.govnih.gov Thermodynamic studies have shown that the nature of the solvent can have a significant impact on the binding affinities and the stability of the resulting complexes. nih.gov

Table 3: Hypothetical Thermodynamic Parameters for Dihydrogen Phosphate Dimerization and Complexation

This table illustrates the type of thermodynamic data obtained from studies on dihydrogen phosphate interactions. nih.govchemrxiv.org

| Process | Solvent | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) |

|---|---|---|---|---|

| H₂PO₄⁻ Dimerization | Acetonitrile (B52724) | -15.0 | -25.0 | 10.0 |

| Complexation with Receptor X | Acetonitrile | -20.0 | -30.0 | 10.0 |

| Complexation with Receptor Y | Dimethyl Sulfoxide | -10.0 | -12.0 | 2.0 |

| Mg²⁺ Binding to Dihydrogen Phosphate | Water | -7.1 | - | - |

| Ca²⁺ Binding to Dihydrogen Phosphate | Water | -5.9 | - | - |

Quantum Chemical Predictions of Reaction Pathways and Intermediates

Quantum chemical calculations are instrumental in predicting the reaction pathways and identifying the transient intermediates involved in the chemical transformations of this compound. nih.gov These methods can explore the potential energy surface of a reaction, locating transition states and calculating activation energies. This information is crucial for understanding the reaction mechanism at a molecular level.

By employing automated reaction path search methods, it is possible to explore a wide range of possible reactions and identify the most likely products. nih.gov The computational yields of different products can be estimated based on the calculated rate constants at specific temperatures and reaction times. nih.gov This predictive capability is highly valuable in synthetic chemistry for designing new reaction methodologies and optimizing reaction conditions.

For instance, quantum chemical calculations can be used to investigate the role of substituent groups on the reactivity of a molecule. researchgate.net In the case of this compound, these calculations could shed light on how the methoxyethyl group influences the reactivity of the phosphate moiety. The insights gained from these theoretical predictions can guide experimental studies and lead to the discovery of new chemical reactions and functional materials. nih.gov

Analytical Methodologies for Detection, Separation, and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of compounds. amazonaws.com For a polar analyte like 2-Methoxyethyl dihydrogen phosphate (B84403), developing a robust HPLC method involves careful consideration of the stationary and mobile phases to ensure adequate retention and resolution. amazonaws.com The initial step in method development often involves understanding the physicochemical properties of the analyte, such as its polarity, pKa, and solubility, which dictate the optimal chromatographic approach. amazonaws.com

Reverse-Phase HPLC (RP-HPLC) is the most common mode of liquid chromatography, utilizing a nonpolar stationary phase and a polar mobile phase. nih.gov The primary challenge in analyzing highly polar compounds like phosphate esters is achieving sufficient retention on the nonpolar column, as they tend to elute quickly with the mobile phase.

Method optimization strategies to enhance retention and improve peak shape include:

Mobile Phase Modification : The mobile phase composition is a critical parameter. For acidic compounds like 2-Methoxyethyl dihydrogen phosphate, suppressing the ionization of the phosphate group by lowering the mobile phase pH is a common strategy. This is typically achieved by adding acids like phosphoric acid or formic acid to the aqueous portion of the mobile phase. sielc.comsigmaaldrich.com

Solvent Composition : Adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer controls the elution strength. A lower percentage of organic solvent is generally required to retain polar analytes. lcms.cz

Column Chemistry : While standard C18 columns are widely used, other stationary phases can offer alternative selectivity. For instance, columns with low silanol (B1196071) activity are beneficial for reducing peak tailing associated with polar analytes. sielc.com A related compound, 2-(Methacryloyloxy)ethyl dihydrogen phosphate, can be analyzed using a reverse-phase method with a mobile phase containing acetonitrile, water, and phosphoric acid. sielc.com

Below is a table summarizing typical starting parameters for an RP-HPLC method for a phosphate ester.

Ion-Pair Chromatography (IPC) is a variation of RP-HPLC that is particularly effective for separating ionic and highly polar compounds. nih.gov This technique involves adding an ion-pairing reagent to the mobile phase. nih.gov For an anionic analyte like this compound, a cationic ion-pairing reagent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) hydroxide), is used. ijper.org

The mechanism involves the formation of a neutral ion-pair between the negatively charged phosphate group of the analyte and the positively charged ion-pairing reagent. nih.govnih.gov This neutral complex has increased hydrophobicity, allowing it to be retained and separated on a standard reverse-phase column. nih.gov IPC offers several advantages, including the simultaneous separation of ionized and non-ionized analytes and improved peak shapes. nih.gov

Key parameters for optimization in IPC include:

Choice of Ion-Pair Reagent : The size and hydrophobicity of the reagent's alkyl chain influence retention.

Concentration of Reagent : Increasing the concentration generally increases retention, up to a plateau.

Mobile Phase pH : The pH must be controlled to ensure the analyte is in its ionized state.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis. nih.gov For phosphate esters, UPLC methods can reduce run times from over 30 minutes to under 10 minutes while improving peak separation. nih.govwaters.com

The development of a UPLC method for this compound would leverage these advantages. For example, a method for analyzing polar, polyfluoroalkyl phosphates (PAPs) successfully used a UPLC BEH C8 column. pku.edu.cn Another approach for polar compounds is Hydrophilic Interaction Chromatography (HILIC), which uses a polar stationary phase (like an amide column) and a mobile phase with a high concentration of organic solvent, which can be effective for retaining and separating very polar analytes. waters.com

The benefits of transitioning from HPLC to UPLC include:

Enhanced Resolution : Sharper and narrower peaks allow for better separation of complex mixtures.

Increased Speed : Shorter column lengths and higher flow rates lead to significantly faster analysis times. waters.com

Higher Sensitivity : Narrower peaks result in greater peak height and improved signal-to-noise ratios.

Capillary Electrophoresis (CE) for Separation of Charged Species

Capillary Electrophoresis (CE) is a powerful separation technique that separates ions based on their electrophoretic mobility in an electric field. The separation is dependent on the charge of the molecule and its hydrodynamic size. As this compound is an anion at neutral and basic pH, CE is an inherently suitable technique for its analysis.

CE methods have been developed to separate various phosphorus-containing anions, including phosphate, phosphite (B83602), and hypophosphite, demonstrating the technique's utility for this class of compounds. nih.govfresnostate.edu The separation is performed in a narrow-bore fused-silica capillary filled with an electrolyte buffer. Applying a high voltage across the capillary causes analytes to migrate at different velocities toward the detector. nih.gov

Optimization of a CE method for this compound would involve:

Buffer pH and Composition : The pH of the buffer affects the charge of the analyte and the magnitude of the electroosmotic flow (EOF), which influences migration times.

Applied Voltage : Higher voltages can lead to faster separations but may generate excessive Joule heating.

Capillary Coating : Dynamically or covalently coated capillaries can be used to suppress analyte interaction with the capillary wall, improving peak shape and reproducibility. fresnostate.edu

This technique is valuable for distinguishing the parent ester from its potential degradation products, such as inorganic phosphate. nih.gov

hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis

For ultimate sensitivity and selectivity, especially in complex matrices, hyphenated techniques are employed. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC or UPLC with the mass-resolving capability of a tandem mass spectrometer. nih.govthermofisher.com This approach is the gold standard for trace-level quantification of organophosphate esters. nih.gov

In an LC-MS/MS method for this compound, the compound would first be separated from matrix components on an LC column. The eluent is then directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar and ionic analytes. Given its acidic nature, the compound would likely be analyzed in negative ion mode (ESI-). nih.gov

The mass spectrometer then performs two stages of mass analysis (MS/MS):

Q1 (First Quadrupole) : Selects the precursor ion (the molecular ion of this compound).

Q2 (Collision Cell) : The precursor ion is fragmented by collision with an inert gas.

Q3 (Third Quadrupole) : Selects one or more specific product ions.

This process, known as Selected Reaction Monitoring (SRM), is highly specific and significantly reduces background noise, enabling detection at very low concentrations (µg/kg or ng/mL). nih.gov The use of an isotopically labeled internal standard can compensate for matrix effects and improve quantitative accuracy. nih.gov

Compound Reference Table

Applications in Advanced Chemical Systems and Materials Science

Role in Polymer Chemistry and Material Modification (e.g., monomers, additives)

Phosphate-containing monomers are utilized in polymer chemistry to impart specific functionalities onto the final material, such as improved adhesion and fire resistance. While 2-Methoxyethyl dihydrogen phosphate (B84403) itself is not a primary monomer, structurally similar compounds demonstrate the utility of the phosphate functional group.

For instance, monomers like 2-(Methacryloyloxy)ethyl dihydrogen phosphate and Bis(2-methacryloxyethyl) phosphate are employed as adhesion promoters and crosslinking agents. sielc.comspecialchem.com The free phosphoric acid group is key to promoting adhesion to various substrates, particularly metals. specialchem.comkowachemical.com In a similar vein, 2-Methoxyethyl dihydrogen phosphate can be considered as an additive or co-monomer to introduce hydrophilicity and sites for ionic interaction within a polymer matrix. The methoxyethyl group can influence the polymer's solubility and thermal properties. Phosphate additives, in general, are also known to act as flame retardants and plasticizers in materials like PVC and various elastomers. specialchem.com

Table 1: Applications of Phosphate-Containing Monomers in Polymer Science

| Compound | Role in Polymer Systems | Key Benefit |

|---|---|---|

| 2-(Methacryloyloxy)ethyl dihydrogen phosphate | Monomer in reverse phase HPLC analysis | Enables scalable liquid chromatography methods. sielc.com |

| Bis(2-methacryloxyethyl) phosphate | Crosslinking monomer, adhesion promoter | Promotes adhesion via its free phosphoric acid group. specialchem.com |

Utility as a Surfactant or Wetting Agent in Chemical Formulations

The amphiphilic nature of this compound, possessing a polar phosphate "head" group and a nonpolar ether-containing "tail," suggests its potential utility as a surfactant or wetting agent. The phosphate group can interact strongly with aqueous phases and polar surfaces, while the methoxyethyl tail can associate with nonpolar components. This structure is analogous to other phosphate ester surfactants used in various formulations. Such compounds can lower the surface tension of liquids, allowing for better spreading and wetting of surfaces, which is critical in coatings, inks, and cleaning agents.

Application in Anion Recognition and Sensing Platforms

The dihydrogen phosphate anion (H₂PO₄⁻) is a frequent target in the field of supramolecular chemistry due to its vital role in biological processes and its presence as an environmental analyte. The phosphate group of this compound is central to its function in these systems, where it acts as the species to be recognized and sensed.

Researchers have developed numerous synthetic receptors capable of selectively binding to the dihydrogen phosphate anion over other anions like chloride, bromide, or sulfate. nih.govnih.gov This selectivity is often achieved through a combination of hydrogen bonding and electrostatic interactions, tailored to the specific tetrahedral geometry and charge distribution of the H₂PO₄⁻ anion. nih.gov The development of fluorescent anion-binding macrocycles has enabled the measurement of anion binding within lipid bilayers, revealing that binding determinants in membranes differ significantly from those in solution. chemrxiv.org

Development of Novel Receptors for Selective Anion Binding

The design of novel receptors for the selective binding of dihydrogen phosphate is an active area of research. These receptors often employ multiple hydrogen bond donors, such as urea (B33335) or amide groups, arranged in a specific spatial orientation to complement the phosphate anion's geometry. nih.gov

Key principles in designing these receptors include:

Shape Complementarity: The receptor's binding cavity is pre-organized to fit the tetrahedral shape of the dihydrogen phosphate anion.

Hydrogen Bonding: The receptor features multiple hydrogen bond donor sites that can interact with the oxygen atoms of the phosphate. nih.gov

Electrostatic Interactions: Positively charged or neutral but polarized receptors can have favorable electrostatic interactions with the negatively charged anion.

Studies have shown that bipyridyl bis-urea-based receptors can be highly selective for dihydrogen phosphate. nih.gov Furthermore, overcoming the electrostatic repulsion to form anion-anion dimers through anti-electrostatic hydrogen bonds (AEHBs) is a phenomenon observed with protic hydroxyanions like phosphate, leading to applications in supramolecular polymers and frameworks. researchgate.netrsc.org

Table 2: Principles of Dihydrogen Phosphate Anion Recognition

| Principle | Description | Relevance to H₂PO₄⁻ |

|---|---|---|

| Acid-Base Properties | H₂PO₄⁻ is one of several protonation states of inorganic phosphate present at neutral pH. nih.gov | Receptors must be designed to bind a specific protonation state and avoid being deprotonated by the basicity of the phosphate anion. nih.gov |

| Hydrogen Bonding | H₂PO₄⁻ can act as both a hydrogen bond donor and acceptor. | This dual nature allows for the formation of extensive hydrogen-bonding networks and even anion-anion dimers. nih.gov |

| Shape & Geometry | The tetrahedral shape of the phosphate anion. | Receptors are designed with complementary cavities to ensure selective binding. nih.gov |

Function as a Buffering Agent in Chemical and Biochemical Systems

The dihydrogen phosphate ion is a fundamental component of one of the most common and important buffer systems used in chemistry and biology. The phosphate buffer system, typically composed of a weak acid (dihydrogen phosphate, H₂PO₄⁻) and its conjugate base (monohydrogen phosphate, HPO₄²⁻), is highly effective at maintaining a stable pH in the near-neutral range. nih.gov

This compound can serve as the acidic component in such a buffer. The relevant equilibrium is:

H₂PO₄⁻ (from this compound) + H₂O ⇌ HPO₄²⁻ + H₃O⁺

The pKa for this equilibrium is approximately 7.2, which means phosphate buffers are most effective in the pH range of about 6.2 to 8.2. nih.gov These buffers are widely used in analytical tests, enzyme assays, and cell culture media due to their physiological compatibility. sigmaaldrich.comalfa-chemistry.com Buffer solutions containing potassium dihydrogen phosphate are often prepared as certified reference materials for pH measurements. sigmaaldrich.com

Contribution to Oligonucleotide Synthesis Methodologies

In the field of biotechnology and medicine, synthetic oligonucleotides are crucial as therapeutic agents (antisense drugs) and research tools. Chemical modifications are necessary to improve their stability against nuclease degradation, enhance their binding affinity to target RNA, and facilitate cellular uptake. nih.govresearchgate.net

The 2'-O-methoxyethyl (2'-MOE) modification, a derivative of the 2-methoxyethyl group, is a widely used and clinically validated modification in oligonucleotide chemistry. nih.govresearchgate.net It is incorporated into the ribose sugar of the nucleotide building blocks before they are assembled into the final oligonucleotide chain. nih.gov

Key contributions of the 2'-MOE modification include:

Metabolic Stability: The 2'-MOE group provides excellent resistance to degradation by nucleases found in the body. nih.gov

Enhanced Binding Affinity: Oligonucleotides with the 2'-MOE modification show increased binding affinity to their target RNA sequences. nih.govnih.gov

The synthesis of these modified oligonucleotides is a complex, multi-step process that often utilizes phosphoramidite (B1245037) chemistry on a solid support. umich.eduyoutube.com The development of robust methods for synthesizing 2'-MOE oligonucleotides, including their conjugation to peptides or proteins, is essential for advancing this class of therapeutics. nih.govresearchgate.net

Application as Reagents and Catalysts in Organic Synthesis

Organophosphates serve as versatile reagents in modern organic synthesis. nih.gov While this compound is not a common catalyst itself, its structure places it within the class of phosphate esters that are used as substrates or precursors in various transformations. For example, aryl and vinyl phosphates can act as effective leaving groups in metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, to form new carbon-carbon bonds. nih.gov

Additionally, chiral phosphate esters, such as (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, are used as chiral auxiliaries or catalysts in asymmetric synthesis. orgsyn.org The phosphate moiety can be activated and displaced in reactions like glycosylations to control stereochemistry. nih.gov The synthesis of complex molecules often involves the strategic use of phosphate protecting groups, which can be removed under specific conditions. researchgate.net

Environmental Behavior and Degradation Studies

Hydrolytic Stability and Environmental Persistence

The persistence of an organic compound in the environment is significantly influenced by its hydrolytic stability. For organophosphate esters, this stability can vary widely depending on their specific chemical structure. While many phosphotriesters are known for their high stability, even at alkaline pH, certain structural features can dramatically decrease this stability.

The presence of a 2-hydroxyethyl group in a phosphate (B84403) ester, for instance, has been shown to render the molecule extremely unstable. nih.gov This instability is attributed to the participation of the hydroxyl group in forming a highly reactive dioxaphospholane ring intermediate, which then rapidly hydrolyzes. nih.gov This is analogous to the instability of RNA phosphotriesters, which is due to the presence of the 2'-OH group on the ribose sugar. nih.gov

In contrast, phosphite (B83602) antioxidants, a related class of compounds, are generally sensitive to hydrolysis. researchgate.netresearchgate.net This hydrolysis can be autocatalytic, where the initial acidic hydrolysis products accelerate further degradation. researchgate.netgoogle.com The stability of these compounds can be improved by the presence of sterically hindering groups or by the addition of acid scavengers. researchgate.netgoogle.com

Photolytic Degradation Processes in Aqueous and Solid Phases

Photolytic degradation, or the breakdown of compounds by light, is another critical pathway for the removal of organic pollutants from the environment. The effectiveness of this process depends on the compound's ability to absorb light at environmentally relevant wavelengths (primarily UV and visible light) and the efficiency of the subsequent chemical reactions.

Studies on other organic compounds have shown that UV irradiation can be a major catalyst for degradation. For example, an experimental antimalarial agent was found to be stable in the dark but degraded significantly under UV light, with the primary product being a carboxaldehyde derivative. nih.gov Similarly, the degradation of the antioxidant Irgafos 168 is significantly accelerated by UV irradiation, leading to the formation of 2,4-di-tert-butylphenol (B135424) as a major degradation product. researchgate.net

For organophosphate esters, phototransformation can occur both in the aqueous phase and on solid surfaces, such as atmospheric particles. The specific degradation products and pathways can vary depending on the phase. While direct photolysis is possible, indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals, is often a more significant process in the environment. The presence of substances that can act as photosensitizers can also enhance the rate of degradation.

Although specific studies on the photolytic degradation of 2-Methoxyethyl dihydrogen phosphate were not identified in the search results, it is expected to be susceptible to photolytic processes, particularly in the presence of UV radiation and reactive oxygen species in the environment.

Aerobic and Anaerobic Biodegradation Pathways

Biodegradation, the breakdown of organic substances by microorganisms, is a key process in the natural attenuation of pollutants. This can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, with different microbial communities and metabolic pathways being involved.

Organophosphate pesticides, which share the phosphate ester core with this compound, have been shown to be biodegradable. For instance, the marine-derived fungus Aspergillus sydowii can biodegrade chlorpyrifos, methyl parathion (B1678463), and profenofos. nih.gov The biodegradation of methyl parathion by this fungus resulted in an 80% reduction and the formation of several metabolites, including isoparathion, methyl paraoxon, and 4-nitrophenol. nih.gov This indicates that the cleavage of the phosphate ester bond and transformations of the organic substituents are key steps in the biodegradation pathway. nih.gov

The rate and extent of biodegradation are influenced by various environmental factors. The presence of essential nutrients like nitrate (B79036) and phosphate can be indispensable for microbial activity. researchgate.net For example, the biodegradation of para-xylene by the microalga Rhodomonas sp. was significantly affected by the concentrations of nitrate and phosphate in the medium. researchgate.net

The biodegradation of this compound would likely proceed through initial enzymatic hydrolysis of the ester bond, yielding 2-methoxyethanol (B45455) and inorganic phosphate. These smaller molecules can then be further utilized by microorganisms as carbon and phosphorus sources. The specific microbial species capable of this degradation and the precise enzymatic machinery involved would require further investigation.

Formation and Fate of Degradation Products in Environmental Matrices

The degradation of a parent compound leads to the formation of various transformation products, which may themselves have environmental implications. Understanding the identity and fate of these products is essential for a complete environmental risk assessment.

In the case of organophosphate esters, degradation can lead to a variety of smaller molecules. For example, the hydrolysis of tris(2-butoxyethyl) phosphate (TBEP) results in the formation of bis(2-butoxyethyl) phosphate and 2-butoxyethyl 2-hydroxyethyl phosphate. The degradation of the antioxidant Irgafos 168 under different conditions yields 2,4-di-tert-butylphenol and tris(2,4-di-tert-butylphenyl)phosphate (B143682) as major products. researchgate.net

The biodegradation of organophosphate pesticides also produces a range of metabolites. For chlorpyrifos, degradation by Aspergillus sydowii led to the identification of tetraethyl dithiodiphosphate and 3,5,6-trichloropyridin-2-ol, among others. nih.gov For methyl parathion, metabolites included trimethyl phosphate and 1-methoxy-4-nitrobenzene. nih.gov

The likely primary degradation products of this compound from hydrolysis or biodegradation would be 2-methoxyethanol and orthophosphoric acid . The fate of these products in the environment is relatively well understood. 2-methoxyethanol is a water-soluble alcohol that is expected to be readily biodegradable. Orthophosphoric acid is a nutrient that can be taken up by plants and microorganisms.

The environmental matrix (e.g., water, soil, sediment) will influence the fate of these degradation products. In soil, they may be adsorbed to particles, taken up by organisms, or further transformed. In water, they will be subject to transport, dilution, and further degradation.

Environmental Monitoring Techniques for Organophosphate Species

Effective environmental monitoring is crucial for determining the occurrence, distribution, and fate of organophosphate esters and their degradation products. A variety of analytical techniques are employed for this purpose, with the choice of method depending on the specific compounds of interest and the environmental matrix being analyzed.

Commonly used analytical methods include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for sensitive and selective detection. tandfonline.comnih.gov For the analysis of secondary organophosphate esters (SOPEs), which can be formed from the degradation of organophosphite antioxidants, HPLC-MS is often recommended over GC-MS. tandfonline.com This is because the high temperatures used in GC can cause the transformation of parent compounds, leading to inaccurate quantification. tandfonline.com

Sample preparation is a critical step in the analytical process. For solid samples like soil and dust, or biological samples like fish tissue, extraction techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often employed. nih.govnih.gov These methods are designed to efficiently extract the target analytes from the complex matrix while minimizing interferences. nih.gov To ensure the quality and accuracy of the data, quality assurance and quality control measures, such as the use of procedural blanks and isotopically labeled internal standards, are essential. nih.gov

Emerging Research Areas and Future Perspectives

Innovations in Sustainable Organophosphorus Chemistry and Synthesis

The field of organophosphorus chemistry is undergoing a shift towards more sustainable practices, driven by the need to reduce environmental impact and improve safety. nih.govyoutube.com Traditionally, the synthesis of many organophosphorus compounds relies on hazardous intermediates like phosphorus trichloride (B1173362) (PCl₃), which involves chlorine-based processes, high energy consumption, and significant waste generation. nih.gov Research is now focused on developing alternative, greener pathways that avoid these issues. nih.govmit.edu

Key innovations in this area include:

Avoiding Hazardous Reagents : A primary goal is to replace phosphorus trichloride with safer, more sustainable alternatives. nih.gov Phosphinates, for instance, are being explored as replacements for PCl₃ due to their improved stability, lower toxicity, and higher atom economy. nih.gov

Energy-Efficient Processes : The conventional method for producing white phosphorus (P₄), a crucial precursor for many organophosphorus chemicals, is highly energy-intensive, requiring temperatures of 1,500 degrees Celsius. mit.edu New electrochemical methods are being developed that can significantly lower the temperature requirements and reduce the carbon footprint of phosphorus production. mit.edu

Use of Greener Solvents and Catalysts : Research into green phosphonate (B1237965) chemistry highlights the importance of the reaction medium. rsc.org Studies have shown that reaction yields can be dramatically improved by using greener solvents or even solvent-free conditions, often assisted by ultrasound or specialized catalysts like potassium dihydrogen phosphate (B84403) (KH₂PO₄). rsc.org

While specific green synthesis routes for 2-Methoxyethyl dihydrogen phosphate are not yet widely documented, these general trends in sustainable organophosphorus chemistry provide a clear roadmap for future research. The development of a synthetic pathway for this compound that utilizes non-toxic starting materials, minimizes energy consumption, and avoids hazardous by-products is a key objective for future sustainable chemistry initiatives.

| Innovation Area | Traditional Method | Sustainable Alternative | Potential Benefit |

| Phosphorus Source | Energy-intensive thermal process for white phosphorus (P₄) from phosphate rock. mit.edu | Electrochemical reduction of phosphates at lower temperatures. mit.edu | Reduced carbon emissions and energy consumption. |

| Key Intermediates | Use of hazardous phosphorus trichloride (PCl₃). nih.gov | Utilizing phosphinates or other less toxic surrogates. nih.gov | Improved safety, lower toxicity, increased atom economy. |

| Reaction Conditions | Often requires harsh solvents and conditions. | Use of ultrasound, solvent-free conditions, and green catalysts (e.g., KH₂PO₄). rsc.org | Higher yields, reduced waste, and milder reaction conditions. |

Exploration of Novel Receptor Architectures for Enhanced Selectivity

Organophosphorus compounds are known for their diverse interactions with biological systems, most notably the inhibition of enzymes like acetylcholinesterase (AChE). mdpi.comnih.gov While highly toxic organophosphates are studied for their adverse effects, understanding the principles of their receptor interactions is crucial for designing new compounds with high selectivity for desired targets, potentially for therapeutic or biotechnological applications. researchgate.netnih.gov

Future research on this compound could involve exploring its binding affinity and selectivity for various biological receptors. The development of novel receptor architectures is a key area of this exploration. For instance, research into the nicotinic acetylcholine (B1216132) receptor (nAChR) has revealed allosteric binding sites that can be targeted to modulate receptor activity without directly competing with the natural ligand. nih.gov This is relevant for developing treatments for poisoning by toxic organophosphates but also provides a framework for designing selective ligands for other purposes. nih.gov

The key research frontiers include:

Allosteric Modulation : Identifying and characterizing allosteric sites on receptors that can bind organophosphates. This allows for more subtle and selective control of receptor function. nih.gov

High-Affinity Cyclic Peptides : Designing cyclic peptides that can bind with high affinity to specific sites on receptors, such as the peripheral site of acetylcholinesterase, to prevent or block the binding of organophosphorus compounds. nih.gov

Distinguishing Receptor Subtypes : Many receptors exist in multiple subtypes. A significant challenge and area of research is to design ligands that can selectively bind to one specific subtype, which is crucial for minimizing off-target effects.

For a compound like this compound, which is not a known potent toxin, these advanced receptor studies could uncover novel and potentially useful biological activities. Understanding how its specific structure (with the methoxyethyl group) influences its interaction with receptor pockets could lead to the design of new selective probes or modulators for specific receptor types.

Advanced Computational Design of Functional Phosphate Esters

Computational chemistry has become an indispensable tool for designing new molecules with specific functions, and this is particularly true for complex molecules like phosphate esters. biorxiv.orgacs.org Advanced computational methods allow researchers to predict the properties and behavior of molecules before they are synthesized, saving time and resources.

For this compound and other functional phosphate esters, computational design can be applied in several ways:

De Novo Enzyme Design : Generative AI methods are now capable of designing entirely new proteins (enzymes) to catalyze specific reactions. biorxiv.org For example, computational tools can design metallohydrolases optimized to break down specific phosphate esters. This could be used to design enzymes that selectively act on or synthesize this compound. biorxiv.org

Predicting Reactivity and Stability : Computational models can simulate the chemical environment and predict how a molecule like this compound will behave under different conditions (e.g., pH, temperature), including its hydrolysis and thermal stability.

Designing for Material Properties : When considering the use of phosphate esters in materials science, computational methods can predict how the incorporation of a specific monomer, like a derivative of this compound, will affect the properties of the resulting polymer or material. acs.org This includes predicting electronic properties, which is crucial for applications in optoelectronics. acs.org

| Computational Approach | Application for Phosphate Esters | Example |

| Generative AI (e.g., RFdiffusion) | Designing custom enzymes (hydrolases) for specific phosphate ester substrates. biorxiv.org | Creating a novel enzyme to selectively cleave the phosphate bond in a target molecule. |

| Density Functional Theory (DFT) | Calculating the electronic structure and predicting reactivity of organophosphorus compounds. biorxiv.org | Determining the most likely sites for nucleophilic attack on this compound. |

| Molecular Dynamics (MD) Simulations | Simulating the interaction of phosphate esters with biological receptors or their integration into materials. | Modeling how this compound binds to a receptor pocket or self-assembles in a polymer matrix. |

Integration of this compound in Smart Materials

"Smart materials" are materials designed to respond to external stimuli, such as changes in temperature, pH, or light. rsc.org Phosphate esters are emerging as valuable components in the creation of these materials due to their unique chemical properties, biocompatibility, and degradability. nih.govacs.org The structure of this compound, with its phosphate group and organic side chain, makes it a potential candidate for incorporation into such advanced materials.

Emerging applications for phosphate esters in smart materials include:

Stimuli-Responsive Polymers : Polyphosphoesters are a class of polymers where the backbone contains phosphate ester bonds. acs.org These polymers can be designed to be sensitive to pH or temperature. For example, polymers containing carboxylic acid groups alongside phosphate esters can exhibit pH-dependent behavior. nih.gov By incorporating a monomer derived from this compound, new polymers with tailored responses could be created.

Dynamic Covalent Networks (DCNs) : DCNs are crosslinked polymer materials that contain reversible chemical bonds. tue.nl Recent research has shown that phosphate ester bonds can be used to create DCNs that can rearrange their network structure in response to heat, allowing the material to be reprocessed or self-heal. tue.nl

Functional Nanomaterials : Organophosphorus compounds can be used to functionalize the surface of nanomaterials, imparting specific properties. youtube.comtandfonline.com For instance, they can be used as ligands to stabilize nanoparticles or to create surfaces with specific binding capabilities for separating metal ions. tandfonline.com The phosphate group of this compound could serve as an anchor to bind to nanoparticle surfaces.

The integration of this compound or its derivatives could offer a way to fine-tune the properties of these materials, such as their hydrophilicity, degradation rate, and responsiveness to specific stimuli.

Addressing Research Gaps in Chemical Reactivity and Stability

Despite the broad importance of organophosphorus compounds, there are significant gaps in our understanding of the specific reactivity and stability of many individual molecules, including this compound. While general principles of organophosphate chemistry are known, detailed experimental data for this specific compound are scarce in publicly available literature.

Key research gaps that need to be addressed include:

Hydrolytic Stability : A comprehensive study of how quickly this compound hydrolyzes (breaks down in water) across a range of pH values and temperatures is needed. This is fundamental to understanding its environmental fate and its stability in any potential application, from materials to biological systems.

Enzymatic Degradation : Identifying which, if any, enzymes can metabolize this compound is crucial. While some enzymes are known to break down organophosphates, the specificity for this particular substrate is unknown.

Thermal Decomposition : A thorough analysis of the thermal stability of this compound and the identification of its decomposition products are necessary for determining safe handling and processing temperatures, especially if it were to be used in polymer synthesis. researchgate.net

Reactivity with Other Molecules : Characterizing its reactivity with common biological molecules, oxidants, and reductants would provide a more complete chemical profile. This is essential for predicting potential interactions within a biological system or a complex material formulation.

Closing these knowledge gaps through detailed experimental and computational studies is essential for unlocking the full potential of this compound in any of the emerging research areas discussed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxyethyl dihydrogen phosphate, and how can reaction conditions be controlled to enhance yield and purity?

- Methodological Answer : Synthesis typically involves phosphorylation of 2-methoxyethanol using phosphorus oxychloride (POCl₃) or polyphosphoric acid under anhydrous conditions. Key parameters include temperature control (0–5°C for exothermic reactions), stoichiometric ratios, and inert atmospheres to prevent hydrolysis. Post-synthesis purification via recrystallization or column chromatography is critical. Reaction progress can be monitored using thin-layer chromatography (TLC) or <sup>31</sup>P NMR to detect unreacted intermediates .